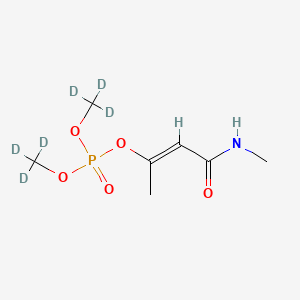

Monocrotophos-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14NO5P |

|---|---|

Molecular Weight |

229.20 g/mol |

IUPAC Name |

[(E)-4-(methylamino)-4-oxobut-2-en-2-yl] bis(trideuteriomethyl) phosphate |

InChI |

InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/b6-5+/i3D3,4D3 |

InChI Key |

KRTSDMXIXPKRQR-DMEHDTLASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(O/C(=C/C(=O)NC)/C)OC([2H])([2H])[2H] |

Canonical SMILES |

CC(=CC(=O)NC)OP(=O)(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Monocrotophos-d6: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocrotophos-d6 is the deuterated analog of Monocrotophos, a broad-spectrum organophosphate insecticide. Due to its utility as an internal standard in analytical chemistry, particularly in residue analysis and metabolic studies, a thorough understanding of its chemical and physical properties, as well as its biological interactions, is crucial for researchers. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its primary mechanism of action through the inhibition of acetylcholinesterase.

Chemical Structure and Properties

This compound is structurally identical to Monocrotophos, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methoxy groups attached to the phosphorus atom. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Monocrotophos.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | Phosphoric Acid Dimethyl-d6 (1E)-1-Methyl-3-(methylamino)-3-oxo-1-propenyl Ester | [1] |

| CAS Number | 1795136-77-4 | [2] |

| Molecular Formula | C₇H₈D₆NO₅P | [1][2] |

| Molecular Weight | 229.2 g/mol | [1] |

| Appearance | Neat | |

| Purity | >95% (HPLC) | |

| Storage Temperature | -20°C | |

| SMILES | [2H]C([2H])([2H])OP(=O)(OC(=CC(=O)NC)C)OC([2H])([2H])[2H] | |

| InChI | InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/i3D3,4D3 |

Physicochemical Properties of Unlabeled Monocrotophos

For comparative purposes, the properties of unlabeled Monocrotophos are provided below.

| Property | Value | Reference(s) |

| Melting Point | 54-55°C (pure) | |

| Boiling Point | 125°C at 0.0005 mmHg | |

| Vapor Pressure | 7 x 10⁻⁵ mm Hg at 20°C | |

| Solubility | Soluble in water, acetone, and alcohol | |

| Density | 1.33 g/cm³ | |

| Half-life in solution (pH 7, 38°C) | 23 days |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

The synthesis likely involves the reaction of deuterated dimethyl phosphite with N-methylacetoacetamide, followed by a reaction to introduce the double bond. A plausible, though unverified, protocol is outlined below.

Materials:

-

Methanol-d4 (CD₃OD)

-

Phosphorus trichloride (PCl₃)

-

N-methylacetoacetamide

-

Chlorinating agent (e.g., sulfuryl chloride)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

-

Preparation of Dimethyl-d6 phosphite: React Methanol-d4 with phosphorus trichloride in an anhydrous solvent to produce dimethyl-d6 phosphite. This reaction is typically carried out at low temperatures and under an inert atmosphere.

-

Reaction with N-methylacetoacetamide: The resulting dimethyl-d6 phosphite is then reacted with N-methylacetoacetamide in the presence of a base.

-

Chlorination and Elimination: The intermediate product is chlorinated using a suitable agent like sulfuryl chloride, followed by an elimination reaction, often facilitated by a base, to form the vinyl phosphate double bond, yielding this compound.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography or preparative HPLC.

Note: This is a generalized protocol and would require optimization and verification in a laboratory setting. The synthesis of organophosphorus compounds should be performed by trained personnel in a well-ventilated fume hood due to the toxicity of the reagents and products.

Analytical Methods

1. LC-MS/MS Analysis for this compound

This protocol is adapted from established methods for the analysis of Monocrotophos in various matrices.

Sample Preparation (from a biological matrix):

-

Homogenize 1 g of the sample with 10 mL of acetonitrile.

-

Add appropriate amounts of anhydrous magnesium sulfate and sodium chloride for QuEChERS-based extraction.

-

Vortex vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.

-

Take an aliquot of the supernatant and clean it up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18).

-

Vortex and centrifuge again.

-

Filter the supernatant through a 0.22 µm filter.

-

The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Parameters:

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Optimized for separation, typically starting at 5-10% B and ramping up to 95% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., Agilent 6490) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor ion (m/z) -> Product ion (m/z) for this compound would need to be determined experimentally, but would be shifted by +6 Da from the unlabeled compound's transitions (e.g., for unlabeled Monocrotophos: 224 -> 127, 224 -> 93). |

| Collision Energy | Optimized for each transition |

2. ¹H-NMR Spectroscopy

This protocol provides a general guideline for the ¹H-NMR analysis of this compound.

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to an NMR tube.

NMR Parameters:

| Parameter | Setting |

| Spectrometer | 400 MHz or higher NMR spectrometer |

| Solvent | CDCl₃ or Acetone-d₆ |

| Temperature | 298 K |

| Pulse Sequence | Standard ¹H pulse sequence |

| Number of Scans | 16 or more for good signal-to-noise ratio |

| Relaxation Delay | 1-2 seconds |

Expected Spectrum: The ¹H-NMR spectrum of this compound would be expected to show signals corresponding to the protons on the crotonamide backbone. The characteristic signals for the methoxy protons in the unlabeled compound would be absent due to deuterium substitution.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Monocrotophos, and by extension this compound, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal.

Signaling Pathway of Acetylcholinesterase Inhibition

The inhibition of AChE by Monocrotophos leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic acetylcholine receptors. This overstimulation disrupts normal nerve function and can lead to a range of toxic effects.

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Toxicity Data

The following table summarizes acute toxicity data for unlabeled Monocrotophos. The toxicity of this compound is expected to be similar.

| Route of Exposure | Species | LD₅₀ Value | Reference(s) |

| Oral | Rat (male) | 17-18 mg/kg | |

| Oral | Rat (female) | 20 mg/kg | |

| Dermal | Rat (male) | 126 mg/kg | |

| Dermal | Rat (female) | 112 mg/kg | |

| Dermal | Rabbit | 354 mg/kg | |

| Inhalation (4h) | Rat | LC₅₀: 63 mg/m³ | |

| Oral | Bobwhite quail | 0.94 mg/kg | |

| Oral | Mallard duck | 4.76 mg/kg |

Experimental Workflow for Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Monocrotophos residues in an environmental or biological sample using this compound as an internal standard.

Caption: Workflow for Monocrotophos residue analysis using this compound.

Conclusion

This compound is an essential tool for the accurate quantification of Monocrotophos in various matrices. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and its primary mode of action as an acetylcholinesterase inhibitor. The experimental protocols and diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development. A thorough understanding of these aspects is critical for the safe handling and effective use of this compound in a research setting.

References

Monocrotophos-d6 CAS number 1795136-77-4

A comprehensive technical guide on Monocrotophos-d6 (CAS Number: 1795136-77-4), this document is intended for researchers, scientists, and drug development professionals. It provides in-depth data, experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Core Compound Data

This compound is the deuterated form of Monocrotophos, a broad-spectrum organophosphate insecticide.[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of Monocrotophos in various matrices by isotope dilution methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its unlabeled counterpart, Monocrotophos. This data is essential for method development in analytical chemistry, particularly for techniques like chromatography and mass spectrometry.

| Property | This compound | Monocrotophos | Reference(s) |

| CAS Number | 1795136-77-4 | 6923-22-4 | [1][4] |

| Molecular Formula | C7H8D6NO5P | C7H14NO5P | |

| Molecular Weight | 229.2 g/mol | 223.16 g/mol | |

| Appearance | Solid | Colorless, hygroscopic crystals (technical grade: dark brown semi-solid) | |

| Melting Point | Not available | 54-55 °C | |

| Boiling Point | Not available | 125 °C at 0.0005 mmHg | |

| Water Solubility | Not available | Soluble | |

| Storage Temperature | -20°C | Not specified |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Monocrotophos, and by extension the biological context for its detection, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

Inhibition of AChE by organophosphates like Monocrotophos leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms affecting the nervous, muscular, and respiratory systems.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by Monocrotophos.

Caption: Mechanism of Acetylcholinesterase Inhibition by Monocrotophos.

Experimental Protocols: Quantitative Analysis using LC-MS/MS

This compound is primarily used as an internal standard in quantitative analytical methods. The following protocol outlines a general procedure for the analysis of Monocrotophos in a biological matrix (e.g., plasma, tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.

-

Homogenization: Homogenize 10 g of the biological sample.

-

Spiking: Add a known concentration of this compound internal standard to the homogenized sample.

-

Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Salting Out: Add anhydrous magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and mix it with a d-SPE cleanup sorbent (e.g., PSA, C18). Vortex and centrifuge.

-

Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Monocrotophos MRM Transitions: Monitor for specific precursor-to-product ion transitions (e.g., m/z 224 -> [product ions]).

-

This compound MRM Transitions: Monitor for the corresponding transitions for the deuterated standard (e.g., m/z 230 -> [product ions]).

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of Monocrotophos standard solutions, each containing a fixed concentration of the this compound internal standard.

-

Calculate the concentration of Monocrotophos in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the quantitative analysis of Monocrotophos using this compound as an internal standard.

Caption: Workflow for Quantitative Analysis of Monocrotophos.

Conclusion

This compound is an essential analytical tool for the accurate quantification of Monocrotophos in complex matrices. Its use in isotope dilution mass spectrometry provides a robust and reliable method for researchers in toxicology, environmental science, and drug development. Understanding the core properties of both the labeled and unlabeled compounds, along with the underlying biological mechanism of action and the analytical workflow, is crucial for its effective application in scientific research.

References

Technical Guide: Synthesis and Isotopic Purity of Monocrotophos-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and isotopic purity analysis of Monocrotophos-d6. The information compiled herein is intended to guide researchers in the preparation and quality control of this isotopically labeled organophosphate insecticide, which is crucial for its use as an internal standard in metabolic studies, environmental monitoring, and toxicological research.

Introduction

This compound is a deuterated analog of Monocrotophos, a broad-spectrum organophosphate insecticide. The stable isotope label (d6) is incorporated into the two methoxy groups of the phosphate ester. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry, allowing for accurate and precise measurement of the parent compound in complex matrices. The chemical name for this compound is dimethyl-d6 [(E)-4-(methylamino)-4-oxobut-2-en-2-yl] phosphate.

Compound Details:

| Parameter | Value | Reference |

|---|---|---|

| Chemical Name | [1-methyl-3-(methylamino)-3-oxo-prop-1-enyl] bis(trideuteriomethyl) phosphate | [1] |

| Molecular Formula | C₇H₈D₆NO₅P | [1] |

| CAS Number | 1795136-77-4 | [1] |

| Molecular Weight | 229.2 g/mol | [1] |

| Unlabeled CAS | 6923-22-4 |[1] |

Synthesis of this compound

The synthesis of this compound is achieved through a modification of the industrial synthesis of unlabeled Monocrotophos, most commonly via the Perkow reaction. This reaction involves the formation of a vinyl phosphate from a trialkyl phosphite and a haloketone. For the deuterated analog, a deuterated phosphite starting material is required.

Proposed Synthetic Pathway

The key step is the reaction of trimethyl-d6 phosphite (P(OCD₃)₃) with 3-chloro-N-methylacetoacetamide. The deuterated phosphite attacks the carbonyl carbon, leading to a rearrangement that eliminates a methyl-d3 chloride molecule and forms the enol phosphate product.

Experimental Protocol (Hypothetical)

This protocol is a proposed methodology based on the known Perkow reaction for unlabeled Monocrotophos and general organophosphorus chemistry.

-

Reaction Setup : In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3-chloro-N-methylacetoacetamide (1.0 eq) in an inert solvent such as toluene.

-

Addition of Phosphite : Slowly add trimethyl-d6 phosphite (1.1 eq) to the solution via the dropping funnel while maintaining the temperature below 40°C to control the exothermic reaction.

-

Reaction : After the addition is complete, heat the mixture to reflux and maintain for 20-30 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification : The crude product is then purified. Industrial methods for unlabeled monocrotophos often involve distillation. For laboratory scale, column chromatography on silica gel would be a suitable method to achieve high purity.

Isotopic and Chemical Purity Analysis

Rigorous analytical chemistry is essential to confirm the chemical identity, purity, and isotopic enrichment of the synthesized this compound.

Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the chemical purity of Monocrotophos.

HPLC Method Parameters (Typical)

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 254 nm |

| Expected Purity | >95% |

GC Method Parameters (Typical)

| Parameter | Description |

|---|---|

| Column | DB-5MS or similar non-polar capillary column |

| Injector Temp. | 250°C |

| Oven Program | Initial temp 60-100°C, ramped to 250-300°C |

| Detector | Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) |

Isotopic Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.

GC-MS Parameters (Typical)

| Parameter | Description |

|---|---|

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 50-500 amu |

Expected Mass Spectral Data The molecular ion ([M]⁺) for this compound should be observed at m/z 229, a 6-dalton shift from the unlabeled compound (m/z 223). The fragmentation pattern should be consistent with that of monocrotophos, with key fragments also showing a mass shift corresponding to the presence of the -P(O)(OCD₃)₂ moiety. Characteristic fragments of unlabeled monocrotophos are reported at m/z 127, 97, and 67. The isotopic purity is determined by comparing the ion intensities of the d6 species with any residual d0 to d5 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR, ¹³C NMR, and ³¹P NMR are powerful tools for structural elucidation. In the ¹H NMR spectrum of this compound, the signal corresponding to the two methoxy groups (a doublet around 3.8 ppm in the unlabeled compound due to coupling with phosphorus) will be absent. The remaining signals for the vinyl and methylamide protons should be present.

Analytical Workflow

The following diagram illustrates a typical workflow for the quality control of synthesized this compound.

Mechanism of Action Context

Monocrotophos exerts its toxic effect by inhibiting the acetylcholinesterase (AChE) enzyme. Understanding this pathway is critical for toxicological studies where this compound would be used.

References

Monocrotophos-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monocrotophos-d6, a deuterated analog of the organophosphate insecticide Monocrotophos. This document is intended to serve as a detailed resource, outlining the key analytical specifications, experimental protocols for its analysis, and relevant biological pathways for its application in research and development.

Core Analytical Data

This compound is a stable isotope-labeled internal standard used for the quantitative analysis of Monocrotophos in various matrices. The certificate of analysis for this compound provides critical data on its identity and purity.

| Parameter | Specification | Reference |

| Product Name | This compound (Major) | [1] |

| Product Code | TRC-M526053 | [1] |

| CAS Number | 1795136-77-4 | [1][2] |

| Molecular Formula | C₇H₈D₆NO₅P | [1] |

| Molecular Weight | 229.2 g/mol | |

| Purity | >95% (by HPLC) | |

| Appearance | Neat | |

| Storage Temperature | -20°C | |

| Unlabelled CAS Number | 6923-22-4 |

Experimental Protocols

The analysis of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following are detailed methodologies for key experiments, based on established analytical techniques for organophosphate compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of the this compound standard.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile. This stock is then diluted to an appropriate concentration for injection.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak corresponding to this compound.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to assess its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).

-

Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.

-

Data Acquisition: The mass spectrum is acquired in full scan mode to observe the molecular ion peak.

-

Analysis: The observed mass of the molecular ion is compared to the theoretical exact mass of this compound. The isotopic distribution pattern is also analyzed to confirm the presence and extent of deuterium labeling.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules and can confirm the positions of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

-

¹H NMR: The proton NMR spectrum will show the absence of signals at the positions where deuterium has been incorporated, confirming the isotopic labeling.

-

³¹P NMR: The phosphorus-31 NMR spectrum will provide information about the phosphorus environment in the molecule.

Visualizing Key Processes

To better illustrate the context in which this compound is utilized, the following diagrams depict a typical quality control workflow and a relevant biological pathway.

Figure 1: Quality Control Workflow for this compound.

Monocrotophos, the unlabelled analogue of this compound, is known to be an inhibitor of acetylcholinesterase, a key enzyme in the nervous system. The following diagram illustrates this inhibitory action.

Figure 2: Inhibition of Acetylcholinesterase by Monocrotophos.

References

A Technical Guide to the Commercial Supply of Monocrotophos-d6 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the Monocrotophos-d6 analytical standard, a critical tool for researchers in environmental analysis, food safety, and toxicology. This document outlines the key specifications from a prominent supplier, offers guidance on the standard's application, and presents a typical workflow for its procurement and use in a laboratory setting.

Introduction to this compound

Monocrotophos is a highly toxic organophosphate insecticide. Its use is now banned or restricted in many countries, but it remains a compound of interest in environmental and food residue analysis due to its persistence and toxicity. This compound is the deuterated form of Monocrotophos, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for analytical quantification, as it accurately corrects for matrix effects and variations in sample preparation and instrument response.

Commercial Availability and Supplier Specifications

A thorough investigation of the market for analytical standards reveals that LGC Standards, through its Toronto Research Chemicals (TRC) brand, is a key commercial supplier of this compound. While many suppliers offer the non-deuterated form of Monocrotophos, the availability of the deuterated analog is more limited.

The following table summarizes the quantitative data for this compound available from LGC Standards. For comparative context, information on the non-deuterated standard from other major suppliers is also included.

| Parameter | This compound (LGC Standards/TRC) [1][2] | Monocrotophos (Sigma-Aldrich/Merck) | Monocrotophos (AccuStandard) [3] |

| Product Name | This compound (Major) | Monocrotophos, PESTANAL® or TraceCERT® | Monocrotophos |

| Catalog Number | TRC-M526053 | 36173 or 41116107 | P-112N, P-112S-10X, M-622-17 |

| CAS Number | 1795136-77-4 | 6923-22-4 | 6923-22-4 |

| Chemical Formula | C₇H₈D₆NO₅P | C₇H₁₄NO₅P | C₇H₁₄NO₅P |

| Molecular Weight | 229.20 | 223.16 | 223.16 |

| Purity | >95% (by HPLC) | Analytical Standard Grade | Certified Reference Material |

| Format | Neat | Neat or in Solution | Neat or in Solution |

| Available Sizes | 2.5 mg, 25 mg | Varies (e.g., 100 mg) | Varies (e.g., 10 mg, 1 mL) |

| Storage Temp. | -20°C | 2-8°C | Ambient (>5°C) or Freeze (<-10°C) |

Experimental Protocols and Use

Commercial suppliers of analytical standards provide a Certificate of Analysis (CoA) that guarantees the identity and purity of the compound. However, they typically do not provide specific experimental protocols for its use. The end-user is responsible for developing and validating their own analytical methods based on their specific matrix and instrumentation.

General Workflow for Using this compound as an Internal Standard:

-

Stock Solution Preparation: A primary stock solution of this compound should be prepared by accurately weighing the neat material and dissolving it in a high-purity solvent (e.g., methanol, acetonitrile). This should be done in a calibrated volumetric flask.

-

Working Standard Preparation: A series of working standard solutions at lower concentrations are then prepared by serial dilution of the stock solution.

-

Sample Fortification: A known and consistent amount of the this compound internal standard working solution is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

-

Sample Preparation: The sample preparation method (e.g., QuEChERS, solid-phase extraction) is then performed to extract the target analyte (Monocrotophos) and the internal standard (this compound).

-

Instrumental Analysis: The extracts are then analyzed by GC-MS or LC-MS. The instrument is set to monitor for specific ions of both the native Monocrotophos and the deuterated internal standard.

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of Monocrotophos in the unknown samples is then calculated from this calibration curve using the measured peak area ratios.

Workflow for Procurement and Use of Analytical Standards

The following diagram illustrates the logical workflow from identifying the need for an analytical standard to its final use in data analysis.

Caption: Workflow for Analytical Standard Procurement and Use.

Conclusion

The availability of high-purity, isotopically labeled analytical standards is fundamental to the accuracy and reliability of quantitative analytical methods. For this compound, LGC Standards (TRC) is a well-documented commercial supplier. Researchers and scientists requiring this internal standard for their work should refer to the supplier's Certificate of Analysis for detailed lot-specific information and follow established laboratory procedures for the safe handling and preparation of analytical standards. The use of such standards is a key component in generating high-quality, defensible data in regulated and research environments.

References

Navigating the Integrity of Isotopic Standards: A Technical Guide to the Storage and Stability of Monocrotophos-d6 Solutions

For Immediate Release

This technical guide provides an in-depth analysis of the best practices for the storage and handling of Monocrotophos-d6 solutions to ensure their stability and integrity for use in research, development, and quality control. This document is intended for researchers, analytical scientists, and professionals in the pharmaceutical and agricultural sciences who utilize deuterated monocrotophos as an internal standard or reference material.

Introduction

This compound, the deuterated analog of the organophosphate insecticide Monocrotophos, serves as a critical internal standard for quantitative analysis by mass spectrometry. The accuracy and reliability of analytical data are directly contingent on the stability of these standards. Degradation of the standard can lead to erroneous results, impacting the validity of research and the quality of products. This guide outlines the recommended storage conditions, solvent selection, and stability testing protocols for this compound solutions.

Recommended Storage Conditions

The primary goal of proper storage is to minimize chemical degradation and isotopic exchange. Based on manufacturer recommendations and general best practices for deuterated and organophosphate compounds, the following conditions are advised.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Form | Neat (Solid/Oil) | Minimizes solvent-induced degradation and isotopic exchange during long-term storage. |

| Temperature | -20°C or lower[1] | Reduces the rate of chemical reactions and potential degradation. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Protects against oxidation. |

| Light Exposure | Stored in amber vials or in the dark | Prevents photodegradation. Organophosphate pesticides can be susceptible to degradation under sunlight[2]. |

| Container | Tightly sealed, screw-cap vials with PTFE-lined septa | Prevents solvent evaporation and contamination from atmospheric moisture. Glass is preferred over plastic for long-term storage. |

Solvent Selection and Solution Preparation

The choice of solvent is critical for the stability of this compound in solution. The ideal solvent should be aprotic, of high purity, and compatible with the intended analytical methodology.

Table 2: Solvent Recommendations for this compound Solutions

| Solvent | Suitability | Considerations |

| Acetonitrile | Highly Recommended | Aprotic solvent that is compatible with both reversed-phase and normal-phase chromatography. Commonly used for preparing stock solutions of pesticide standards. |

| Toluene | Recommended | A non-polar, aprotic solvent suitable for preparing stock solutions, particularly for gas chromatography (GC) applications[3][4]. |

| Acetone | Acceptable (with caution) | While aprotic, it can be more reactive than acetonitrile. Ensure high purity and dry conditions. |

| Methanol | Use with Caution | Protic solvent that can potentially lead to H/D exchange over time, especially if acidic or basic impurities are present. |

| Water (Aqueous Solutions) | Not Recommended for Stock Solutions | Monocrotophos is susceptible to hydrolysis, especially under alkaline conditions[1]. Avoid for long-term storage. If required for working solutions, prepare fresh and use immediately. |

Preparation of Stock Solutions: It is recommended to prepare stock solutions at a concentration of approximately 1 mg/mL. This concentration is suitable for subsequent dilutions to create working standards and calibration curves. To minimize the number of freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Stability of this compound Solutions

The stability of this compound solutions is influenced by several factors including the solvent, storage temperature, and exposure to light. While specific long-term stability data for this compound is not extensively published, data from studies on other organophosphate pesticides provide valuable insights.

Table 3: Summary of Stability Data for Organophosphate Pesticide Solutions

| Stability Type | Conditions | Expected Stability of this compound | Reference |

| Long-Term Stability | Stock solutions (1000 µg/mL) in toluene, acetone, or ethyl acetate stored at ≤ -20°C. | Stable for 2-8 years. | |

| Short-Term Stability (Bench-Top) | Solutions at room temperature. | Stability is dependent on the solvent and concentration. Prepare fresh daily or weekly and monitor for degradation. | General Best Practice |

| Freeze-Thaw Stability | Multiple freeze-thaw cycles from -20°C to room temperature. | Generally stable for a limited number of cycles. Aliquoting is recommended to minimize cycles. | |

| Photostability | Exposure to UV or ambient light. | Degradation is likely. Protection from light is crucial. |

Experimental Protocols for Stability Testing

To ensure the integrity of this compound solutions, a comprehensive stability testing program should be implemented. This includes long-term, short-term, and freeze-thaw stability studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. This method must be able to separate the intact this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a suitable technique.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile is commonly used.

-

Detector: UV detector at an appropriate wavelength (e.g., 210-230 nm) or a mass spectrometer for higher specificity and sensitivity.

-

Internal Standard: A different, stable deuterated compound can be used as an internal standard for the stability study itself to ensure the accuracy of the measurements.

Long-Term Stability Study

Objective: To determine the stability of this compound solutions over an extended period under recommended storage conditions.

Protocol:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a recommended solvent (e.g., acetonitrile).

-

Aliquot the solution into multiple amber glass vials with PTFE-lined screw caps.

-

Store the vials at the recommended long-term storage temperature (e.g., -20°C).

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove a set of vials.

-

Allow the vials to equilibrate to room temperature.

-

Analyze the samples using the validated stability-indicating method.

-

Compare the concentration of this compound at each time point to the initial concentration (time 0). A deviation of more than a predefined percentage (e.g., ±10%) may indicate instability.

Short-Term Stability (Bench-Top) Study

Objective: To evaluate the stability of this compound solutions under typical laboratory bench-top conditions.

Protocol:

-

Prepare a working solution of this compound at a concentration relevant to routine analysis.

-

Store the solution at ambient laboratory temperature (e.g., 20-25°C) and under normal laboratory lighting.

-

Analyze the solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Compare the results to the initial concentration to determine the acceptable duration of use at room temperature.

Freeze-Thaw Stability Study

Objective: To assess the impact of repeated freezing and thawing on the stability of this compound solutions.

Protocol:

-

Prepare aliquots of the this compound stock solution.

-

Subject the aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C for at least 12 hours, followed by thawing to room temperature.

-

After a specified number of cycles (e.g., 1, 3, and 5), analyze the samples using the stability-indicating method.

-

Compare the concentration of the cycled samples to a control sample that has not undergone freeze-thaw cycles.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of this compound solutions.

Caption: Workflow for this compound Stability Testing.

Conclusion

The integrity of this compound analytical standards is paramount for accurate and reproducible scientific research. By adhering to the recommended storage conditions, selecting appropriate solvents, and implementing a robust stability testing program, researchers can ensure the reliability of their quantitative analyses. This guide provides a comprehensive framework for maintaining the stability of this compound solutions, thereby contributing to the overall quality and validity of scientific data.

References

An In-depth Technical Guide to the Safety Data of Monocrotophos-d6

Chemical Identification and Physical Properties

Monocrotophos-d6 is the deuterated form of Monocrotophos, an organophosphate insecticide.[1] It is primarily used as a labeled internal standard in analytical and research applications for the detection and quantification of Monocrotophos.[1]

Table 1: Chemical and Physical Properties of this compound and Monocrotophos

| Property | This compound | Monocrotophos | Source(s) |

| Chemical Name | Phosphoric Acid Dimethyl-d6 (1E)-1-Methyl-3-(methylamino)-3-oxo-1-propenyl Ester | Dimethyl (E)-1-methyl-2-(methylcarbamoyl)vinyl phosphate | [1][2] |

| Synonyms | Apadrin-d6, Azodrin-d6, Nuvacron-d6 | Azodrin, Nuvacron, Apadrin | [1] |

| CAS Number | 1795136-77-4 | 6923-22-4 | |

| Molecular Formula | C₇H₈D₆NO₅P | C₇H₁₄NO₅P | |

| Molecular Weight | 229.2 g/mol | 223.16 g/mol | |

| Appearance | Colorless, hygroscopic crystals (technical grade is a reddish-brown solid) | Colorless to reddish-brown solid with a mild, ester odor | |

| Melting Point | Not available | 54-55 °C (129.2-131 °F) | |

| Boiling Point | Not available | 125 °C (257 °F) at 0.0005 mmHg | |

| Vapor Pressure | Not available | 0.001 mmHg at 20°C | |

| Water Solubility | Not available | Soluble/Miscible | |

| Partition Coefficient (logP) | Not available | -0.22 (calculated) |

Hazard Identification and Classification

Monocrotophos is classified as a highly toxic substance and presents a significant health hazard upon exposure.

Table 2: Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Hazard Pictograms:

Caption: GHS Hazard Pictograms for Monocrotophos.

Toxicological Information

Monocrotophos is a potent cholinesterase inhibitor, which is the primary mechanism of its toxicity. It affects the nervous system by disrupting normal nerve impulse transmission.

Table 3: Acute Toxicity Data for Monocrotophos

| Route of Exposure | Species | LD50/LC50 Value | Source(s) |

| Oral | Rat (male) | 17-18 mg/kg | |

| Oral | Rat (female) | 20 mg/kg | |

| Dermal | Rat (male) | 126 mg/kg | |

| Dermal | Rat (female) | 112 mg/kg | |

| Dermal | Rabbit | 354 mg/kg | |

| Inhalation | Rat | LC50: 0.8 mg/L air |

Symptoms of Acute Exposure: Symptoms of poisoning are characteristic of organophosphate exposure and include:

-

Muscular weakness

-

Blurred vision

-

Profuse perspiration

-

Confusion

-

Vomiting

-

Abdominal pain

-

Constricted pupils

-

In severe cases, seizures, coma, respiratory failure, and death may occur.

Chronic Toxicity:

-

Reproductive Effects: In rats, doses of 2 mg/kg/day resulted in fetuses with lower than average length and weight.

-

Teratogenic Effects: No teratogenic effects were observed in rats at the highest dose tested (2 mg/kg/day).

-

Mutagenic Effects: Studies suggest that Monocrotophos may be weakly mutagenic.

-

Carcinogenic Effects: Monocrotophos was not found to be carcinogenic in rats at the highest dose tested (0.45 mg/kg/day).

Experimental Protocols

Detailed experimental protocols for the toxicological studies are not typically provided in standard safety data sheets. However, the methodologies for determining LD50 and LC50 values generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (LD50) - Based on OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure):

Caption: Generalized workflow for an acute oral toxicity study.

First Aid Measures

Immediate medical attention is crucial in case of exposure to Monocrotophos.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Keep the person warm and at rest. Get medical attention immediately. | |

| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water until no chemical remains. Get medical help if symptoms persist. | |

| Eye Contact | Immediately flush eyes with large amounts of water or normal saline for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention. |

First Aid Decision Pathway:

Caption: Decision-making flowchart for first aid response.

Handling, Storage, and Disposal

Handling:

-

Avoid all personal contact, including inhalation.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including impervious clothing, gloves, and safety goggles.

-

Do not eat, drink, or smoke when handling this product.

-

Wash hands thoroughly after handling.

Storage:

-

Store in the original, tightly closed, and properly labeled container.

-

Keep in a cool, well-ventilated, and locked area, away from direct sunlight.

-

Store away from foodstuffs and animal feed.

-

Incompatible with alkaline compounds, metals, and low molecular weight alcohols and glycols.

Disposal:

-

Wastes resulting from the use of this product are considered hazardous and must be disposed of at an approved waste disposal facility.

-

Large quantities should be incinerated at high temperatures in a facility with an effluent gas scrubbing system.

-

Comply with all local, state, and federal regulations for hazardous waste disposal.

Ecological Information

Monocrotophos is highly toxic to many forms of wildlife, particularly birds and aquatic organisms.

Table 5: Ecotoxicity Data for Monocrotophos

| Organism | Toxicity Value | Source(s) |

| Birds | ||

| Bobwhite quail | LD50: 0.94 mg/kg | |

| Mallard duck | LD50: 4.76 mg/kg | |

| California quail | LD50: 0.76 mg/kg | |

| Canada goose | LD50: 1.58 mg/kg | |

| Aquatic Organisms | ||

| Rainbow trout | LC50 (48h): 7 mg/L | |

| Bluegill sunfish | LC50 (48h): 23 mg/L | |

| Daphnia | EC50 (48h): 0.023 mg/L | |

| Other | ||

| Bees | Highly toxic |

Environmental Fate:

-

Monocrotophos has a low persistence in the environment and does not tend to accumulate in soil.

-

Its half-life in soil is less than 7 days.

-

On plant foliage, the half-life is approximately 1.3 to 3.4 days.

This technical guide provides a summary of the critical safety information for this compound, based on the data available for Monocrotophos. It is imperative for all users to consult the most current and specific Safety Data Sheet provided by the manufacturer before handling this compound.

References

Monocrotophos-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Monocrotophos-d6, a deuterated analog of the organophosphate insecticide Monocrotophos. Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of Monocrotophos in various matrices by isotope dilution mass spectrometry. This document outlines its core molecular properties, a detailed experimental protocol for its use in analytical testing, and a visual representation of the typical analytical workflow.

Core Molecular and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for accurate mass spectrometry-based quantification and solution preparation.

| Property | Value |

| Molecular Formula | C₇H₈D₆NO₅P |

| Molecular Weight | 229.2 g/mol [1][2][3][4] |

| CAS Number | 1795136-77-4[1] |

| Appearance | Neat (as supplied) |

| Purity | >95% (typically analyzed by HPLC) |

| Storage Temperature | -20°C |

| SMILES | [2H]C([2H])([2H])OP(=O)(OC(=CC(=O)NC)C)OC([2H])([2H])[2H] |

| InChI | InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/i3D3,4D3 |

Experimental Protocol: Quantification of Monocrotophos in Agricultural Samples using this compound and LC-MS/MS

The following is a representative experimental protocol for the analysis of Monocrotophos in a complex matrix, such as fruits or vegetables, using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is employed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.

Materials and Reagents

-

Monocrotophos analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Homogenizer or blender

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Standard and Sample Preparation

-

Preparation of Stock Solutions: Prepare individual stock solutions of Monocrotophos and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Preparation of Working Standard and Internal Standard Spiking Solutions: Prepare a series of working standard solutions of Monocrotophos by serial dilution of the stock solution. Prepare a working solution of this compound at a suitable concentration (e.g., 10 µg/mL) for spiking into samples.

-

Sample Homogenization: Homogenize a representative portion of the agricultural sample (e.g., 10-15 g) until a uniform consistency is achieved.

-

QuEChERS Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute and then centrifuge.

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds and then centrifuge.

-

-

Final Sample Preparation:

-

Take an aliquot of the cleaned-up extract, dilute it with water containing 0.1% formic acid, and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to separate Monocrotophos from matrix interferences (e.g., start at 5% B, ramp to 95% B, hold, and then re-equilibrate).

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Selected Reaction Monitoring (SRM).

-

SRM Transitions (example):

-

Monocrotophos: Precursor ion (Q1) m/z 224 -> Product ions (Q3) m/z 127, m/z 97.

-

This compound: Precursor ion (Q1) m/z 230 -> Product ions (Q3) m/z 133, m/z 100.

-

-

Optimize collision energies for each transition to achieve maximum sensitivity.

-

Data Analysis

-

Quantify the concentration of Monocrotophos in the samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard (this compound) in the calibration standards.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the experimental protocol, from sample preparation to data analysis.

Caption: Workflow for Monocrotophos analysis using an internal standard.

References

Methodological & Application

Monocrotophos-d6 as an Internal Standard for Pesticide Residue Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocrotophos is a highly toxic organophosphate insecticide that has been widely used in agriculture. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for Monocrotophos in various food and environmental matrices. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety and environmental protection. The use of a stable isotope-labeled internal standard, such as Monocrotophos-d6, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by mass spectrometry. This internal standard closely mimics the chemical and physical properties of the native Monocrotophos, allowing for effective compensation for variations during sample preparation and analysis, especially matrix effects.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of Monocrotophos residues in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes a known amount of an isotopically labeled version of the analyte of interest as an internal standard.[1] In this case, this compound, which has six deuterium atoms replacing hydrogen atoms, is chemically identical to Monocrotophos but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By adding a known amount of this compound to the sample at the beginning of the analytical process, any losses of the target analyte during extraction, cleanup, and analysis are corrected for by monitoring the signal of the internal standard. Furthermore, the co-elution of the analyte and the internal standard in the chromatographic system ensures that they experience similar matrix effects (ion suppression or enhancement), leading to more accurate quantification.

Experimental Protocols

A widely adopted and effective method for the extraction of pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The following protocols are based on the QuEChERS approach followed by LC-MS/MS or GC-MS/MS analysis.

Sample Preparation and Extraction (QuEChERS Method)

This protocol is a general guideline and may need to be optimized for specific matrices.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Acetonitrile (ACN), pesticide residue grade

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

-

Centrifuge capable of at least 4000 rpm

-

Vortex mixer

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

The supernatant is now ready for LC-MS/MS or GC-MS/MS analysis.

Caption: General workflow for pesticide residue analysis using QuEChERS and mass spectrometry.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Typical LC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Optimized for separation of Monocrotophos and this compound |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Typical MS/MS Conditions (Electrospray Ionization - Positive Mode):

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Monocrotophos | 224.0 | 127.0 | 95.0 | Optimized |

| This compound | 230.0 | 133.0 | 98.0 | Optimized |

Note: The specific transitions and collision energies should be optimized for the instrument in use.

GC-MS/MS Analysis

Instrumentation:

-

A gas chromatograph coupled to a triple quadrupole mass spectrometer.

Typical GC Conditions:

| Parameter | Value |

| Column | Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Optimized for the separation of Monocrotophos (e.g., start at 70°C, ramp to 280°C) |

Typical MS/MS Conditions (Electron Ionization Mode):

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Monocrotophos | 127 | 92 | 79 | Optimized |

| This compound | 133 | 98 | 82 | Optimized |

Note: The specific transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Monocrotophos | 0.5 - 100 | > 0.995 |

Table 2: Accuracy and Precision (Recovery Studies)

| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Tomato | 10 | 98.5 | 4.2 |

| 50 | 101.2 | 3.8 | |

| Lettuce | 10 | 95.3 | 6.5 |

| 50 | 97.8 | 5.1 | |

| Soil | 10 | 92.1 | 7.8 |

| 50 | 94.5 | 6.3 |

Table 3: Matrix Effect

| Matrix | Matrix Effect (%) |

| Tomato | -8.5 |

| Lettuce | -15.2 |

| Soil | -22.7 |

Matrix Effect (%) = ((Peak area in matrix / Peak area in solvent) - 1) x 100

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | LOD (ng/g) | LOQ (ng/g) |

| Tomato | 0.5 | 1.5 |

| Lettuce | 0.8 | 2.5 |

| Soil | 1.0 | 3.0 |

Logical Relationship of Internal Standard Correction

The use of this compound as an internal standard provides a robust method for the accurate quantification of Monocrotophos residues. The following diagram illustrates the logical relationship of how the internal standard corrects for potential errors in the analytical workflow.

References

Application Note: Quantitative Analysis of Monocrotophos in Agricultural Produce using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Introduction

Monocrotophos is a highly toxic organophosphate insecticide that has been widely used in agriculture to control a variety of pests.[1] Due to its acute toxicity and potential risks to human health and the environment, its use has been banned or restricted in many countries.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for monocrotophos in food commodities to protect consumers. Consequently, sensitive and reliable analytical methods are crucial for the routine monitoring of monocrotophos residues in food and environmental samples.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of pesticide residues.[2] The use of an internal standard is essential for accurate quantification, as it compensates for variations in sample preparation and instrument response.[1][3] Isotope-labeled internal standards, particularly deuterated analogues, are considered the gold standard as they have nearly identical chemical and physical properties to the target analyte, ensuring high accuracy and precision in quantitative analysis.

This application note details a robust and validated method for the determination of monocrotophos in agricultural produce using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a deuterated internal standard. The method employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, providing a streamlined and efficient workflow for routine analysis.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of monocrotophos is depicted in the following diagram.

Experimental Protocols

1. Reagents and Standards

-

Solvents: Acetonitrile (ACN), ethyl acetate, and cyclohexane (pesticide residue grade).

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium citrate sesquihydrate, primary secondary amine (PSA), and C18 sorbent. All reagents should be of analytical grade.

-

Standards: Certified reference standards of monocrotophos and a suitable deuterated organophosphate internal standard (e.g., Dichlorvos-d6). Stock solutions are prepared in ethyl acetate.

2. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: Homogenize a representative portion of the agricultural produce sample (e.g., 10-15 g) using a high-speed blender.

-

Internal Standard Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with the deuterated internal standard solution.

-

Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

-

Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of PSA, C18, and anhydrous MgSO₄ for cleanup.

-

Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.

3. GC-MS/MS Analysis

The analysis is performed on a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

-

Gas Chromatograph (GC) Conditions:

-

Column: A low-bleed, mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of monocrotophos.

-

Injector: Splitless injection at 250 °C.

-

Oven Temperature Program: An initial temperature of 70 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both monocrotophos and the deuterated internal standard should be optimized. For monocrotophos, characteristic mass-to-charge ratios (m/z) include 127, 109, and 97.

-

4. Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of monocrotophos to the peak area of the deuterated internal standard against the concentration of monocrotophos.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS/MS analysis of monocrotophos. The values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.005 mg/kg | |

| Limit of Quantification (LOQ) | 0.015 mg/kg | |

| Linearity (R²) | >0.99 | |

| Recovery | 85-110% | |

| Precision (%RSD) | <15% |

Conclusion

The described GC-MS/MS method with a deuterated internal standard and QuEChERS sample preparation provides a highly sensitive, selective, and reliable approach for the quantitative analysis of monocrotophos residues in agricultural produce. The use of a deuterated internal standard is critical for achieving high accuracy and precision by compensating for matrix effects and variations during sample processing. This method is suitable for routine monitoring and can assist in ensuring compliance with regulatory MRLs, thereby safeguarding consumer health.

References

- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. annexpublishers.com [annexpublishers.com]

- 3. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Monocrotophos Analysis in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocrotophos is an organophosphate insecticide known for its high toxicity.[1] Its use in agriculture can lead to residues in food products, posing a potential risk to human health. Therefore, robust and reliable analytical methods are crucial for the monitoring of monocrotophos residues in various food matrices to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the sample preparation of food matrices for the analysis of monocrotophos, focusing on established techniques such as QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[2][3][4] It involves a two-step process: extraction with a solvent and partitioning with salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Materials and Reagents:

-

Homogenizer or blender

-

Centrifuge and centrifuge tubes (50 mL and 15 mL)

-

Vortex mixer

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Sodium acetate (NaOAc) or sodium citrate salts

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) (optional, for pigmented samples)

-

Internal standard solution (e.g., triphenyl phosphate)

Protocol:

-

Sample Homogenization:

-

Weigh a representative portion of the food sample (e.g., 10-15 g of fruits, vegetables, or cereals).

-

Homogenize the sample until a uniform consistency is achieved. For dry samples like cereals, it may be necessary to add a specific amount of water to achieve a slurry.

-

-

Extraction:

-

Transfer the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of internal standard.

-

Add 10-15 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., a mixture of MgSO₄ and NaCl, or a citrate-based salt mixture).

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide residues into the acetonitrile layer.

-

Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents.

-

The choice of sorbent depends on the food matrix. A common combination is PSA and MgSO₄. For samples with high fat content, C18 may be added. For pigmented samples, GCB can be used, but with caution as it may adsorb some planar pesticides.

-

Vortex the tube for 1 minute to allow the sorbents to interact with the extract and remove interfering matrix components.

-

Centrifuge the tube to pellet the sorbents.

-

-

Final Extract Preparation:

-

Carefully transfer the cleaned supernatant into a vial for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).

-

Experimental Workflow for QuEChERS

References

Application Note: High-Throughput Analysis of Monocrotophos in Agricultural Commodities using a Modified QuEChERS Method with Monocrotophos-d6 Internal Standard

Abstract

This application note details a robust and efficient method for the quantitative analysis of the organophosphate pesticide monocrotophos in various food matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Monocrotophos-d6, is utilized to compensate for matrix effects and variations in sample preparation and instrument response.[5] This method is suitable for high-throughput screening and quantitative analysis in food safety and environmental monitoring laboratories.

Introduction

Monocrotophos is a highly toxic organophosphate insecticide that has been widely used in agriculture. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for monocrotophos in food products. Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence in the food supply chain.

The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage. It involves a simple liquid-liquid partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.

The use of a stable isotope-labeled internal standard, such as this compound, is a key aspect of this method. This internal standard closely mimics the chemical and physical properties of the target analyte, monocrotophos. By adding a known amount of this compound to the sample at the beginning of the extraction process, it is possible to accurately correct for any losses during sample preparation and for signal suppression or enhancement caused by the sample matrix during LC-MS/MS analysis.

Experimental Protocol

Reagents and Materials

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, 98% purity

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for highly pigmented samples)

-

Monocrotophos analytical standard

-

This compound internal standard

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Standard Preparation

Prepare stock solutions of monocrotophos and this compound in acetonitrile at a concentration of 1000 µg/mL. From these, prepare working standard solutions and a spiking solution by serial dilution in acetonitrile. A working internal standard solution of this compound at a concentration of 100 ng/mL should be prepared.

Sample Preparation (QuEChERS Extraction)

-

Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables).

-

Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate before proceeding.

-

Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content, such as spinach, 7.5 mg of GCB can be included.

-

Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

-

Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A suitable gradient to ensure separation of monocrotophos from matrix interferences.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both monocrotophos and this compound for quantification and confirmation.

Data Presentation

The following tables summarize typical validation data for the analysis of monocrotophos in a representative matrix (e.g., tomato) using the described method.

Table 1: LC-MS/MS Parameters for Monocrotophos and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Monocrotophos | 224.1 | 127.1 | 93.0 | 15 |

| This compound | 230.1 | 133.1 | 93.0 | 15 |

Table 2: Method Validation Data for Monocrotophos in Tomato

| Parameter | Result |

| Linearity Range | 1 - 200 µg/kg |